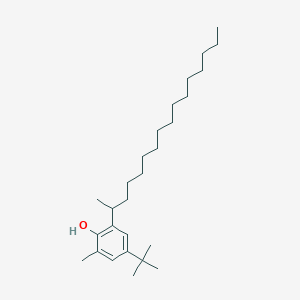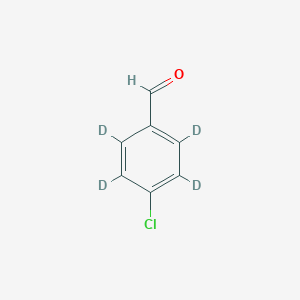![molecular formula C17H13Cl2NO2 B120347 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one CAS No. 144294-77-9](/img/structure/B120347.png)
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one, also known as 4'-chloroacetyl-3'-chloromethyl-2',4'-dihydro-2-phenyl-3H-spiro[indole-3,2'-[1,3]oxazol]-2-one, is a chemical compound that has been the subject of scientific research for its potential applications in medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one is not fully understood. However, it is believed that this compound interacts with cellular proteins and enzymes, which leads to its observed biological effects. For example, the anti-inflammatory effects of this compound may be due to its ability to inhibit the production of nitric oxide, which is a pro-inflammatory molecule.
Biochemische Und Physiologische Effekte
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been shown to have several biochemical and physiological effects. These include anti-inflammatory effects, anticancer properties, and fluorescent properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one in lab experiments include its potential applications in medicine and pharmacology, as well as its fluorescent properties, which make it useful for bioimaging. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for further research on 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one. These include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Studies on the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
3. Development of new synthetic methods for the production of this compound, in order to improve its yield and purity.
4. Studies on the potential use of this compound as a fluorescent probe for bioimaging applications.
5. Studies on the potential toxicity of this compound, in order to ensure safe handling and disposal in lab experiments.
Synthesemethoden
The synthesis of 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one involves several steps. First, 4-chloroaniline is reacted with ethyl acetoacetate to form 4-chloro-N-ethyl-3-oxobutanamide. This compound is then reacted with phosphorus pentachloride to form 4-chloro-3-ketobutanenitrile. The nitrile is then reacted with phenylhydrazine to form 4-chloro-3-phenyl-1,2-dihydropyrazole. This intermediate is then reacted with acetic anhydride to form 4-acetyl-3-phenyl-1,2-dihydropyrazole-5-carboxylic acid. Finally, this compound is reacted with thionyl chloride to form 1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one has been studied for its potential applications in medicine and pharmacology. One study found that this compound has anti-inflammatory effects and can inhibit the production of nitric oxide in macrophages. Another study found that this compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Eigenschaften
CAS-Nummer |
144294-77-9 |
|---|---|
Produktname |
1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one |
Molekularformel |
C17H13Cl2NO2 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
1-acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-11(21)20-14-10-6-5-9-13(14)16(22)17(20,19)15(18)12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI-Schlüssel |
RBLBHVAYTKEKAB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Cl)Cl |
Synonyme |
3H-Indol-3-one, 1-acetyl-2-chloro-2-(chlorophenylmethyl)-1,2-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



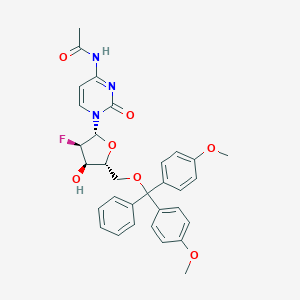
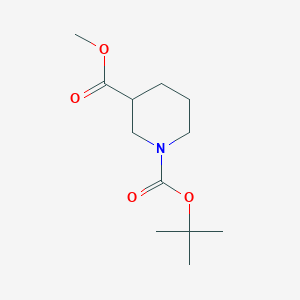
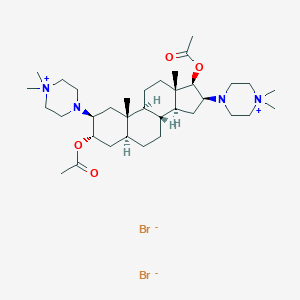
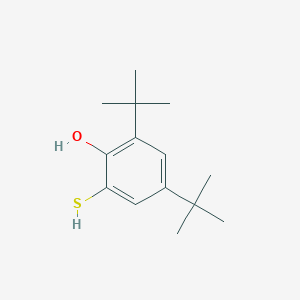
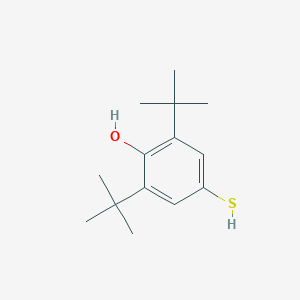
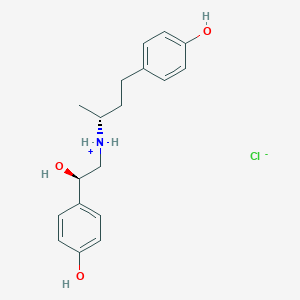
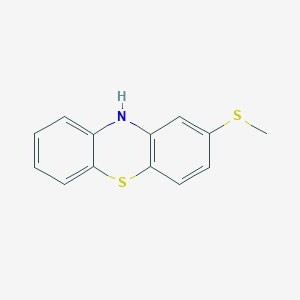
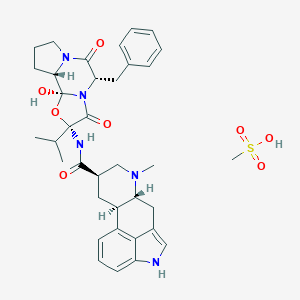
![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
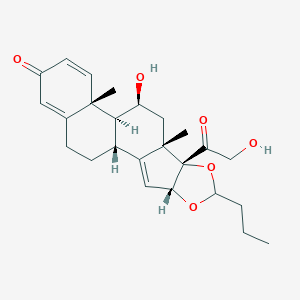
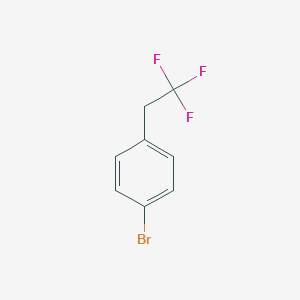
![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)
